Home > Products > Building Blocks P17832 > N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide - 1092460-54-2

N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Catalog Number: EVT-1727047
CAS Number: 1092460-54-2
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Amino-7-hydroxy-3,4-dihydroquinazoline-4-ketone

Compound Description: This compound is a synthetic intermediate used in the preparation of afatinib, a tyrosine kinase inhibitor used to treat certain types of non-small cell lung cancer.

Relevance: 6-Amino-7-hydroxy-3,4-dihydroquinazoline-4-ketone shares the core 3,4-dihydroquinazoline-4-one structure with N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide. The primary difference lies in the substitution at the 6 and 7 positions. While the related compound has an amino group at the 6-position and a hydroxy group at the 7-position, the main compound features a carboxamide group at the 7-position.

Afatinib

Compound Description: Afatinib is an irreversible ErbB family blocker that inhibits signaling through the epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), ErbB3, and ErbB4. It is used to treat certain types of non-small cell lung cancer that have specific EGFR gene mutations.

Relevance: Afatinib is synthesized using 6-Amino-7-hydroxy-3,4-dihydroquinazoline-4-ketone as a starting material. This synthetic precursor, as described above, shares the core 3,4-dihydroquinazoline-4-one structure with N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide, making afatinib indirectly related to the main compound through a shared synthetic pathway.

3-(2-Chloroethyl)-N,N-dimethyl-4-oxo-3,4-dihydroimidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide

Compound Description: This compound, also known as DCMCIT, is an analogue of the antitumor drugs mitozolomide and temozolomide. It exhibits antitumor activity and is being investigated for its potential therapeutic applications.

Relevance: 3-(2-Chloroethyl)-N,N-dimethyl-4-oxo-3,4-dihydroimidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide features a carboxamide group at the 8-position of its imidazotetrazinone ring system. This structural feature makes it analogous to N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide, which also possesses a carboxamide group at the 7-position of its quinazoline ring. Both compounds are cyclic amides, suggesting potential similarities in their chemical reactivity and possibly biological activity.

Mitozolomide and Temozolomide

Compound Description: Mitozolomide and temozolomide are imidazotetrazine derivatives that act as alkylating agents. They are used in the treatment of various types of cancer, including brain tumors and malignant melanoma.

Relevance: Both mitozolomide and temozolomide are structurally analogous to 3-(2-Chloroethyl)-N,N-dimethyl-4-oxo-3,4-dihydroimidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide (DCMCIT). As DCMCIT is structurally related to N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide through the shared carboxamide functionality and cyclic amide structure, mitozolomide and temozolomide can be considered indirectly related compounds to the main compound.

N-[4-[N-[(3,4-Dihydro-2,7-dimethyl-4-oxo-6-quinazolinyl)methyl]-N-prop-2-ynylamino]-2-fluorobenzoyl]-L-glutamic Acid

Compound Description: This compound, also known as ZM214888, is a potent inhibitor of thymidylate synthase (TS). It exhibits significant cytotoxic activity against murine tumor cell lines and relies on the reduced folate carrier for cellular entry.

Relevance: N-[4-[N-[(3,4-Dihydro-2,7-dimethyl-4-oxo-6-quinazolinyl)methyl]-N-prop-2-ynylamino]-2-fluorobenzoyl]-L-glutamic Acid shares the core 3,4-dihydroquinazoline-4-one structure with N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide. The key difference between the two compounds lies in their substituents at the 6 and 7 positions. ZM214888 has a complex side chain incorporating a glutamic acid moiety at the 6-position, while the main compound has a carboxamide group at the 7-position.

(S)-2-[4-[N-[(3,4-Dihydro-2,7-dimethyl-4-oxo-6-quinazolinyl)methyl]-N-prop-2-ynylamino]-2-fluorobenzamido]-4-(1H-1,2,3,4-tetrazol-5-yl)butyric Acid

Compound Description: This compound, also known as ZD9331, is a non-polyglutamatable thymidylate synthase (TS) inhibitor developed as a potential antitumor agent. It exhibits increased potency as an inhibitor of isolated TS and is currently undergoing phase I clinical trials.

Relevance: (S)-2-[4-[N-[(3,4-Dihydro-2,7-dimethyl-4-oxo-6-quinazolinyl)methyl]-N-prop-2-ynylamino]-2-fluorobenzamido]-4-(1H-1,2,3,4-tetrazol-5-yl)butyric Acid belongs to the same series of quinazoline-based TS inhibitors as ZM214888. Similar to ZM214888, it is structurally related to N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide through the shared 3,4-dihydroquinazoline-4-one core, but differs in the substituents at the 6 and 7 positions.

Overview

N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Source

The compound can be synthesized through various chemical methods, often involving the cyclization of anthranilic acid derivatives or other precursors that facilitate the formation of the quinazoline core. It is typically produced in laboratory settings for research purposes.

Classification

N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It falls under the category of carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine.

Synthesis Analysis

Methods

The synthesis of N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide generally involves several key steps:

  1. Formation of the Quinazoline Core: The initial step often includes cyclization reactions involving anthranilic acid derivatives and formamide under acidic or basic conditions. This step establishes the foundational quinazoline structure.
  2. Introduction of Functional Groups: Subsequent reactions introduce various functional groups, such as methyl and carboxamide moieties. This can be achieved through electrophilic substitutions or nucleophilic additions.
  3. Final Modifications: The final product is purified through crystallization or chromatography techniques to obtain a pure compound suitable for biological testing.

Technical Details

The synthesis can involve multiple reagents and solvents, including:

  • Reagents: Formamide, amines (for carboxamide formation), and various catalysts.
  • Solvents: Commonly used solvents include dioxane, methanol, and acetic acid.
Molecular Structure Analysis

Data

The molecular formula is C10H12N4OC_{10}H_{12}N_4O, with a molecular weight of approximately 220.23 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Chemical Reactions Analysis

Reactions

N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo several types of chemical reactions:

  1. Oxidation: The compound may be oxidized to form quinazoline N-oxides using agents like hydrogen peroxide.
  2. Reduction: Reduction reactions can convert the carbonyl group into a hydroxyl group, yielding hydroxyquinazoline derivatives.
  3. Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further derivatization.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, peracids.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

These reactions are typically conducted under controlled conditions to optimize yield and purity.

Mechanism of Action

The mechanism of action for N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific biological targets such as enzymes or receptors.

  1. Enzyme Inhibition: The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating biochemical pathways.
  2. Receptor Modulation: It may interact with receptor sites influencing cellular signaling pathways.

This mechanism is crucial for its potential therapeutic applications in treating various diseases.

Physical and Chemical Properties Analysis

Physical Properties

N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically appears as a crystalline solid with:

  • Melting Point: Generally above 300 °C (decomposes).

Chemical Properties

The compound is characterized by:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Relevant Data or Analyses

Spectroscopic analyses (NMR and IR) provide insights into functional groups present and confirm the molecular structure.

Applications

N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential as an enzyme inhibitor or receptor modulator with implications in drug development.
  2. Biological Research: Explored for anti-inflammatory and anticancer activities.
  3. Material Science: Utilized in developing new materials due to its unique chemical properties.

Properties

CAS Number

1092460-54-2

Product Name

N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

IUPAC Name

N,N-dimethyl-4-oxo-3H-quinazoline-7-carboxamide

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C11H11N3O2/c1-14(2)11(16)7-3-4-8-9(5-7)12-6-13-10(8)15/h3-6H,1-2H3,(H,12,13,15)

InChI Key

SUUBDUCAIJTTIK-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC2=C(C=C1)C(=O)NC=N2

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)C(=O)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.